molecular formula C12H14LiNO B14451493 Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide CAS No. 78482-09-4

Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide

Cat. No.: B14451493
CAS No.: 78482-09-4
M. Wt: 195.2 g/mol
InChI Key: ULENGWYDURBZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a lithium atom bonded to a phenyl ring substituted with a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline with a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, precise control of reaction conditions, and ensuring the purity of reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, boron reagents, and oxidizing or reducing agents. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring .

Scientific Research Applications

Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom provides a strong nucleophilic character, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in specific synthetic applications and research areas .

Properties

CAS No.

78482-09-4

Molecular Formula

C12H14LiNO

Molecular Weight

195.2 g/mol

IUPAC Name

lithium;2-(2-methanidylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14NO.Li/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11;/h4-7H,1,8H2,2-3H3;/q-1;+1

InChI Key

ULENGWYDURBZGB-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1(COC(=N1)C2=CC=CC=C2[CH2-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.